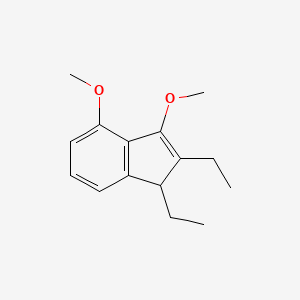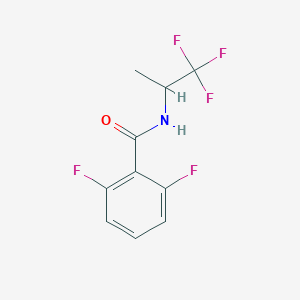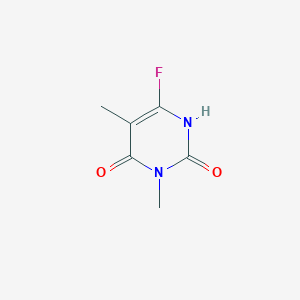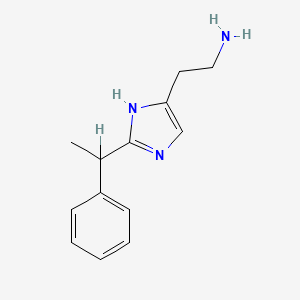![molecular formula CH2Si3 B14307444 Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
Trisilabicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisilabicyclo[1.1.0]butane is a highly strained bicyclic compound consisting of two cyclopropane rings fused through a common silicon-silicon bond. This unique structure imparts significant strain energy to the molecule, making it an interesting subject for chemical research and applications. The compound’s high strain energy and unique bonding characteristics make it a valuable intermediate in various chemical reactions and synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisilabicyclo[1.1.0]butane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a cyclopropane or cyclobutane precursor. This can be achieved through the use of strong bases or transition metal catalysts to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in synthetic methodologies and the development of more efficient catalysts have made it possible to produce this compound on a larger scale for research and specialized applications.
化学反应分析
Types of Reactions
Trisilabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of less strained silicon-containing compounds.
Substitution: The strained silicon-silicon bond can be cleaved and substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used to substitute the silicon-silicon bond.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanes, siloxanes, and silanols. The specific products depend on the reaction conditions and the reagents used.
科学研究应用
Trisilabicyclo[1.1.0]butane has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex silicon-containing molecules. Its high strain energy makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of silicon-containing compounds has led to the exploration of this compound as a potential bioactive molecule.
Industry: this compound is used in the production of specialized materials and as a precursor for the synthesis of advanced silicon-based materials.
作用机制
The mechanism by which trisilabicyclo[1.1.0]butane exerts its effects is primarily through the release of strain energy during chemical reactions. The high strain energy of the silicon-silicon bond makes it highly reactive, allowing for the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butane: A carbon analog of trisilabicyclo[1.1.0]butane, featuring a carbon-carbon bond instead of a silicon-silicon bond.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom, forming a five-membered ring.
Uniqueness
This compound is unique due to its silicon-silicon bond, which imparts different chemical properties and reactivity compared to its carbon and nitrogen analogs. The presence of silicon atoms allows for unique applications in silicon chemistry and materials science, making it a valuable compound for research and industrial applications.
属性
分子式 |
CH2Si3 |
|---|---|
分子量 |
98.28 g/mol |
InChI |
InChI=1S/CH2Si3/c1-3-2-4(1)3/h1H2 |
InChI 键 |
KMMWVXVEHKBTGF-UHFFFAOYSA-N |
规范 SMILES |
C1[Si]2[Si]1[Si]2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)


![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
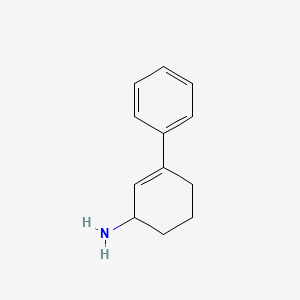
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
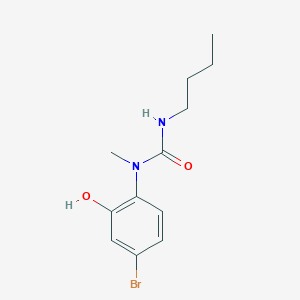
![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)

